Cas no 2167763-15-5 (N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine)

N-(3-Fluoropropyl)-1-methyl-1H-indol-5-amine is a fluorinated indole derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a 3-fluoropropyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate for the synthesis of bioactive compounds. The indole core structure provides a versatile scaffold for further functionalization, while the fluorine substituent can influence binding affinity and lipophilicity. This compound may be of interest in the development of CNS-targeting agents or serotonin receptor modulators due to its structural similarity to known pharmacophores. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship studies.
N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine structure
2167763-15-5 structure
Product Name:N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine
CAS No:2167763-15-5
MF:C12H15FN2
MW:206.259306192398
CID:5874898
PubChem ID:165524804
Update Time:2025-10-25

N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine
    • 2167763-15-5
    • EN300-1273685
    • Inchi: 1S/C12H15FN2/c1-15-8-5-10-9-11(3-4-12(10)15)14-7-2-6-13/h3-5,8-9,14H,2,6-7H2,1H3
    • InChI Key: AXURJKBSIXGJCQ-UHFFFAOYSA-N
    • SMILES: FCCCNC1C=CC2=C(C=CN2C)C=1

Computed Properties

  • Exact Mass: 206.12192665g/mol
  • Monoisotopic Mass: 206.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17Ų

N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine Pricemore >>

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Additional information on N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine

N-(3-Fluoropropyl)-1-Methyl-1H-Indol-5-Amine: A Comprehensive Overview

The compound with CAS No 2167763-15-5, known as N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and materials science. This compound is characterized by its unique chemical structure, which includes a fluorinated alkyl group attached to an indole ring system. The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, making N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine a promising candidate for various applications.

Recent studies have highlighted the potential of N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine in drug discovery, particularly in the development of novel therapeutics targeting neurodegenerative diseases. The fluorinated propyl group enhances the compound's lipophilicity, which is crucial for crossing the blood-brain barrier. This property makes it a valuable lead compound for researchers exploring treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its pharmaceutical applications, N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine has shown promise in materials science. Its indole-based structure contributes to its stability and reactivity, making it a potential candidate for the synthesis of advanced materials such as organic semiconductors and functional polymers. Researchers have demonstrated that this compound can be incorporated into thin-film transistor (TFT) devices, exhibiting excellent charge transport properties.

The synthesis of N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine involves a multi-step process that typically begins with the preparation of the indole core. This is followed by functionalization at the 5-position with an amine group and subsequent alkylation with a fluorinated propyl chain. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications.

From a structural perspective, N-(3-fluoropropyl)-1-methyl-1H-indol-5-amine exhibits a fascinating balance of aromaticity and substituent effects. The indole ring's electron-withdrawing groups enhance its reactivity in certain chemical transformations, while the fluorinated propyl chain introduces steric and electronic modifications that can be tailored for specific purposes. These features make it a versatile building block in organic synthesis.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetic profiles of N-(3-fluoropropyl)-1-methyl-1H-indol-5-amines with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to key protein targets associated with neurological disorders, further underscoring its therapeutic potential.

In conclusion, N-(3-fluoropropyl)-1-methyl-1H-indol-5-amines stands out as a versatile and intriguing compound with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with cutting-edge research findings, position it as a valuable asset in both academic and industrial settings.

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